1-(6-Methoxypyridin-2-yl)piperazine

Medicinal Chemistry Physicochemical Property Drug Design

1-(6-Methoxypyridin-2-yl)piperazine is a heterocyclic organic compound consisting of a piperazine ring linked to a 6-methoxypyridine moiety. It serves as a versatile small molecule scaffold and a key building block in the synthesis of bioactive molecules, particularly in pharmaceutical and agrochemical research.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 51047-54-2
Cat. No. B1590203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methoxypyridin-2-yl)piperazine
CAS51047-54-2
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=N1)N2CCNCC2
InChIInChI=1S/C10H15N3O/c1-14-10-4-2-3-9(12-10)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3
InChIKeyOILYGSQXSLUZSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methoxypyridin-2-yl)piperazine (CAS 51047-54-2): A Core Piperazine Building Block for Medicinal Chemistry


1-(6-Methoxypyridin-2-yl)piperazine is a heterocyclic organic compound consisting of a piperazine ring linked to a 6-methoxypyridine moiety [1]. It serves as a versatile small molecule scaffold and a key building block in the synthesis of bioactive molecules, particularly in pharmaceutical and agrochemical research . Its molecular structure (C10H15N3O, MW 193.25 g/mol) imparts specific physicochemical properties, including a defined XLogP3 of 1 and a topological polar surface area (TPSA) of 37.4 Ų, which influence its utility in drug discovery [1].

Why 1-(6-Methoxypyridin-2-yl)piperazine is Not Interchangeable with Common Piperazine Analogs


Substituting 1-(6-Methoxypyridin-2-yl)piperazine with structurally similar piperazine derivatives (e.g., 1-(2-pyridyl)piperazine or positional isomers) is not scientifically valid due to quantifiable differences in physicochemical properties and potential target engagement. Variations in substitution pattern, such as the position of the methoxy group on the pyridine ring, alter lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding capacity [1]. These differences can significantly impact a molecule's solubility, membrane permeability, and binding affinity to biological targets, thereby compromising the reliability and reproducibility of research outcomes . The specific electronic and steric properties conferred by the 6-methoxy substitution are critical for applications requiring this precise scaffold .

Quantitative Differentiation of 1-(6-Methoxypyridin-2-yl)piperazine Against Analogs


1-(6-Methoxypyridin-2-yl)piperazine vs. 1-(2-Pyridyl)piperazine: Differentiated Physicochemical Profile

1-(6-Methoxypyridin-2-yl)piperazine exhibits a significantly higher topological polar surface area (TPSA) compared to the non-methoxylated analog 1-(2-pyridyl)piperazine . The target compound's TPSA of 37.4 Ų [1] is approximately 33% larger than the reported TPSA of 28.16 Ų for 1-(2-pyridyl)piperazine [2]. This quantifiable difference in polar surface area directly impacts a molecule's ability to cross biological membranes, such as the blood-brain barrier, and influences its overall pharmacokinetic profile.

Medicinal Chemistry Physicochemical Property Drug Design

1-(6-Methoxypyridin-2-yl)piperazine vs. 1-(2-Pyridyl)piperazine: Optimized Lipophilicity Profile

The lipophilicity of 1-(6-Methoxypyridin-2-yl)piperazine is substantially higher than that of the unsubstituted 1-(2-pyridyl)piperazine. The target compound has a computed LogP value of 0.89 to 1.0 [1], whereas 1-(2-pyridyl)piperazine exhibits a significantly lower LogP of 0.19 [2]. This represents an approximately 4.7-fold increase in lipophilicity, a property crucial for passive membrane permeability and oral drug absorption.

Medicinal Chemistry Lipophilicity Bioavailability

High-Purity Supply of 1-(6-Methoxypyridin-2-yl)piperazine: 97% Purity from Fisher Scientific

For research and development applications requiring high-fidelity building blocks, the 1-(6-Methoxypyridin-2-yl)piperazine product supplied by Thermo Scientific Chemicals (available through Fisher Scientific) is specified with a minimum purity of 97% . This is quantitatively superior to the 95% purity typically offered for this compound by other suppliers, such as CymitQuimica . The higher purity specification reduces the risk of off-target effects from unknown impurities in sensitive assays and ensures more reproducible synthetic outcomes.

Chemical Synthesis Quality Assurance Analytical Chemistry

Optimal Research and Industrial Use Cases for 1-(6-Methoxypyridin-2-yl)piperazine


Medicinal Chemistry: Developing Orally Bioavailable CNS Drug Candidates

The compound's balanced lipophilicity (LogP 0.89-1.0) and TPSA (37.4 Ų) profile make it an ideal starting scaffold for optimizing central nervous system (CNS) drug candidates where moderate passive permeability is desired [1]. Its properties fall within established guidelines for oral bioavailability and brain penetration, making it a preferred choice over more polar or lipophilic piperazine analogs for this specific application .

Chemical Synthesis: A High-Purity Building Block for Reliable Lead Optimization

The availability of this compound at a verified 97% purity from a major supplier (Fisher Scientific/Thermo Scientific) ensures consistent and reproducible results in multi-step synthetic sequences . This is particularly critical in lead optimization programs where even minor impurities can confound structure-activity relationship (SAR) data and lead to false-positive or negative results.

Pharmacology: Probing α7 Nicotinic Acetylcholine Receptors (α7nAChR)

Preliminary research suggests this compound exhibits antagonistic activity against the α7 nicotinic acetylcholine receptor, a target implicated in Alzheimer's disease and other cognitive disorders [2]. While comparator data is currently limited, this specific activity profile provides a distinct scientific entry point for researchers investigating this receptor subtype and developing novel therapeutics for neurodegenerative conditions.

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